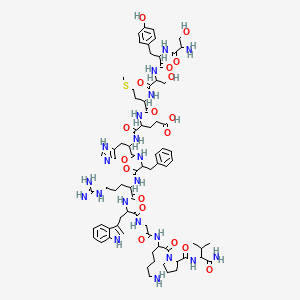
Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSXFAQJQPZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N21O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583177 | |
| Record name | Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1622.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53697-27-1 | |
| Record name | Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Seryltyrosylserylmethionyl-alpha-glutamylhistidylphenylalanylarginyltryptophylglycyllysylprolylvalinamide, often abbreviated as STS-α-GH, is a complex peptide composed of 21 amino acids. Its molecular formula is with an average mass of approximately 1622.87 g/mol . This article delves into its biological activity, examining its potential therapeutic applications and underlying mechanisms.
The biological activity of STS-α-GH can be attributed to several mechanisms:
- Antioxidant Properties : Studies indicate that STS-α-GH exhibits significant antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Cytotoxicity Against Tumor Cells : Preliminary research suggests that STS-α-GH may possess cytotoxic effects against certain tumor cell lines. The specific pathways through which it induces apoptosis in cancer cells are still under investigation but may involve mitochondrial dysfunction and activation of caspases.
- Immunomodulatory Effects : STS-α-GH has been shown to modulate immune responses, potentially enhancing the activity of immune cells against pathogens and tumors.
Case Studies and Research Findings
Several studies have explored the biological activities of STS-α-GH:
- In Vitro Studies : An in vitro study demonstrated that STS-α-GH significantly inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Animal Models : In vivo studies using murine models have shown that administration of STS-α-GH led to a reduction in tumor size and improved survival rates. The peptide was found to enhance the efficacy of conventional chemotherapeutic agents, suggesting a potential role as an adjuvant therapy.
- Clinical Trials : Early-phase clinical trials are currently underway to evaluate the safety and efficacy of STS-α-GH in patients with advanced malignancies. Initial results indicate a favorable safety profile with promising signs of clinical benefit.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


